N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
Description
The molecule features a thiophene-2-carboxamide core linked to a thiazole ring via a 3-oxo-3-((3-phenylpropyl)amino)propyl chain.
Properties
IUPAC Name |
N-[4-[3-oxo-3-(3-phenylpropylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-18(21-12-4-8-15-6-2-1-3-7-15)11-10-16-14-27-20(22-16)23-19(25)17-9-5-13-26-17/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTTVVOLHRSBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide, also known by its CAS number 1091409-87-8, is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on existing research.
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. The structure features a thiazole ring, which is known for its broad range of biological activities, including antifungal and antibacterial properties .
Research indicates that compounds containing thiazole moieties often interact with various biological targets, including enzymes involved in cell signaling and metabolic pathways. The specific mechanism of action for this compound has not been fully elucidated; however, studies suggest it may inhibit certain kinases or modulate receptor activities, similar to other thiazole derivatives .
Antifungal Activity
Recent studies highlighted the antifungal properties of thiazole derivatives. For instance, a series of thiazole compounds demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . While specific data on this compound's antifungal activity is limited, its structural similarities suggest potential efficacy.
Antibacterial Activity
Thiazole compounds have also shown promising antibacterial activity. A study indicated that certain thiazole derivatives exhibited selective inhibition against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus (MRSA) . Although direct studies on the antibacterial effects of this compound are lacking, its chemical structure may confer similar properties.
Anticancer Potential
There is growing interest in the anticancer potential of thiazole derivatives. Some studies have reported that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to determine if this compound exhibits similar effects.
Case Studies and Research Findings
A few notable studies relevant to the biological activity of similar compounds include:
- Study on Thiazole Derivatives : A series of synthesized thiazole derivatives were tested for their antifungal activity against Candida species. Compounds demonstrated MIC values indicating effective inhibition at low concentrations .
- Antibacterial Evaluation : Research involving thiazole-based compounds revealed significant antibacterial activity against resistant strains, suggesting their potential as lead compounds for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several biologically active thiophene and thiazole derivatives. Below is a comparative analysis based on substituents, activity, and synthesis:
Key Observations
Antiproliferative Activity: Thiophene derivatives with enamine or propenylamine linkers (e.g., compounds 26–29 in ) exhibit IC₅₀ values ~9–10 μM against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 μM) . The target compound’s 3-phenylpropylamino group may enhance target affinity compared to simpler alkyl chains.
Synthetic Complexity : The target compound likely requires multi-step synthesis involving amidation (e.g., coupling thiophene-2-carboxylic acid to a functionalized thiazole intermediate) and purification via column chromatography or HPLC, as seen in analogous compounds .
Substituent Impact :
- Thiophene vs. Benzothiazole : Replacement of thiophene with benzothiazole (as in compound 29) reduces IC₅₀ by ~0.5 μM, suggesting electron-donating groups (e.g., methoxy) improve potency .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., compound 28) show slightly higher activity than carboxamides, possibly due to enhanced hydrogen bonding with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
